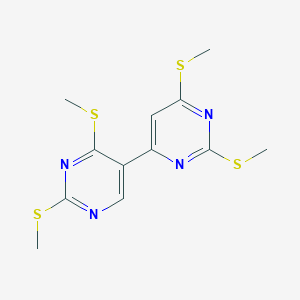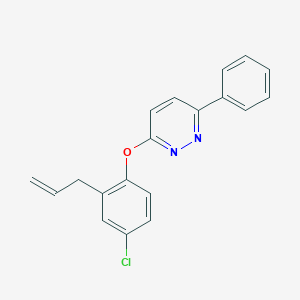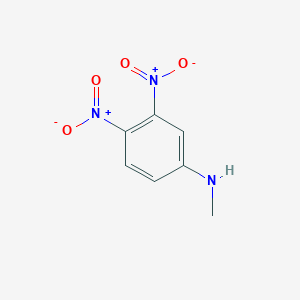![molecular formula C14H16O2 B14603806 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene CAS No. 60512-48-3](/img/structure/B14603806.png)
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxycyclopropyl group attached to an ethynyl moiety and a methoxybenzene ring
Vorbereitungsmethoden
The synthesis of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene typically involves multiple steps, starting with the preparation of the ethoxycyclopropyl precursor. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as ethyl diazoacetate. The resulting ethoxycyclopropane is then subjected to a Sonogashira coupling reaction with 4-methoxyiodobenzene in the presence of a palladium catalyst and a copper co-catalyst to yield the desired product .
Analyse Chemischer Reaktionen
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbonyl compounds, ethyl-substituted derivatives, and phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular architectures through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxy group can form hydrogen bonds with suitable acceptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene can be compared with similar compounds such as:
4-Ethynylanisole: Similar structure but lacks the ethoxycyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Ethynyl-4-methoxybenzene: Similar structure but without the ethoxycyclopropyl group, leading to different reactivity and applications.
1-[(1-Ethoxycyclopropyl)ethynyl]benzene: Lacks the methoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60512-48-3 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
1-[2-(1-ethoxycyclopropyl)ethynyl]-4-methoxybenzene |
InChI |
InChI=1S/C14H16O2/c1-3-16-14(10-11-14)9-8-12-4-6-13(15-2)7-5-12/h4-7H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
LNFYCGGUABKLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC1)C#CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


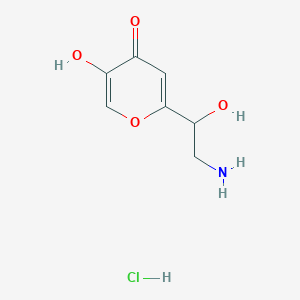
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)

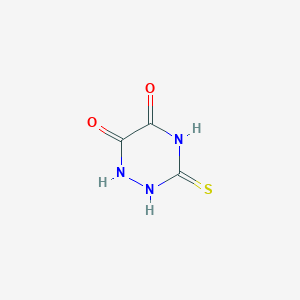



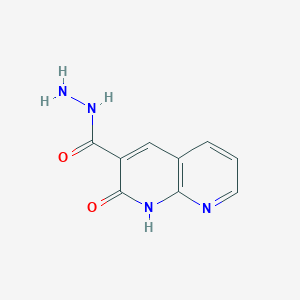
![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)

